
Isonicotinic acid, 2-thenylidenehydrazide
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Overview
Description
Isonicotinic acid, 2-thenylidenehydrazide is a derivative of isonicotinic acid, which is known for its significant role in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid, 2-thenylidenehydrazide typically involves the reaction of isonicotinic acid hydrazide with suitable aldehydes or ketones. One common method includes the reaction of isonicotinic acid hydrazide with 2-thenylidenehydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for a certain period .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Isonicotinic acid, 2-thenylidenehydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydrazone derivatives, oxides, and substituted hydrazides. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
Isonicotinic acid, 2-thenylidenehydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of isonicotinic acid, 2-thenylidenehydrazide involves its interaction with specific molecular targets. It is known to inhibit the formation of mycobacterial cell walls by targeting enzymes involved in the biosynthesis of mycolic acids. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death . The compound is also metabolized by hepatic enzymes, which can lead to the formation of reactive intermediates that exert additional biological effects .
Comparison with Similar Compounds
Similar Compounds
Isoniazid: A well-known derivative of isonicotinic acid used in the treatment of tuberculosis.
Iproniazid: Another derivative with antidepressant properties.
Nialamide: A hydrazide derivative used as an antidepressant.
Uniqueness
Isonicotinic acid, 2-thenylidenehydrazide is unique due to its specific structural features that confer distinct biological activities. Unlike other similar compounds, it has a broader spectrum of applications in both medicinal and industrial fields. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry .
Properties
CAS No. |
79728-82-8 |
---|---|
Molecular Formula |
C11H9N3OS |
Molecular Weight |
231.28 g/mol |
IUPAC Name |
N-[(E)-thiophen-2-ylmethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C11H9N3OS/c15-11(9-3-5-12-6-4-9)14-13-8-10-2-1-7-16-10/h1-8H,(H,14,15)/b13-8+ |
InChI Key |
VQHKTXKJAYPSHY-MDWZMJQESA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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